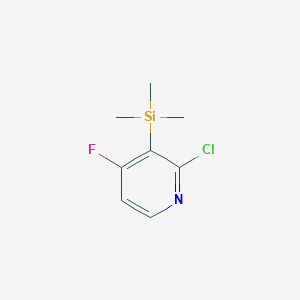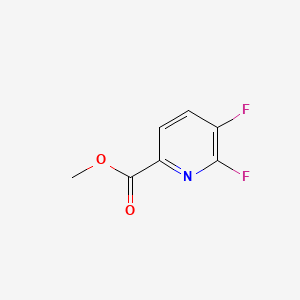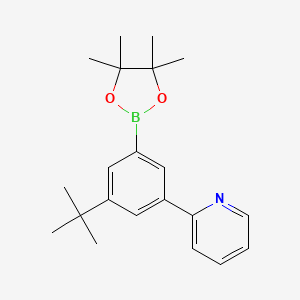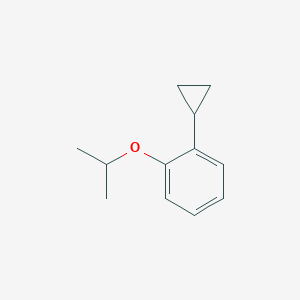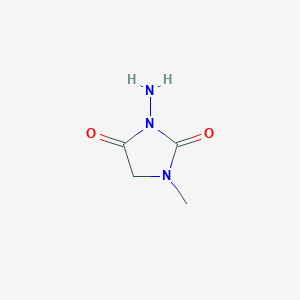
3-Amino-1-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol It is a derivative of imidazolidine-2,4-dione, featuring an amino group at the 3-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with a suitable aldehyde or ketone, followed by cyclization to form the imidazolidine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for a specific period, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-Amino-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-Amino-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of 3-Amino-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, lacking the amino and methyl groups.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.
Uniqueness
3-Amino-1-methylimidazolidine-2,4-dione is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical properties and reactivity
特性
分子式 |
C4H7N3O2 |
|---|---|
分子量 |
129.12 g/mol |
IUPAC名 |
3-amino-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-6-2-3(8)7(5)4(6)9/h2,5H2,1H3 |
InChIキー |
OVZGKCAMDOQKMB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


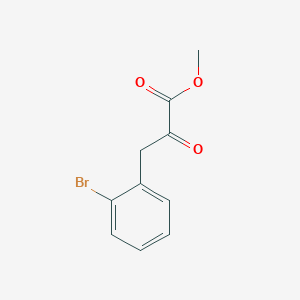
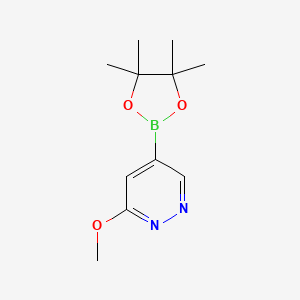
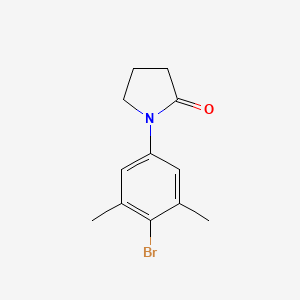
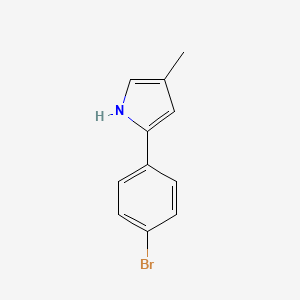

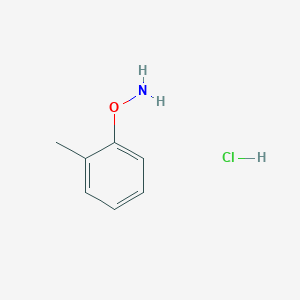
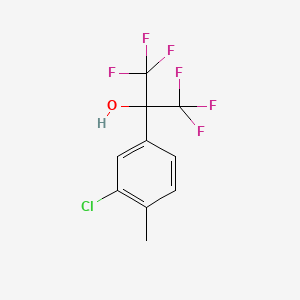
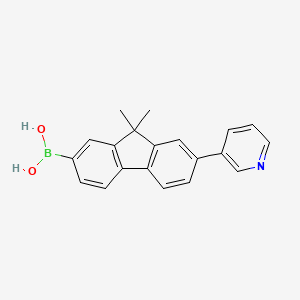
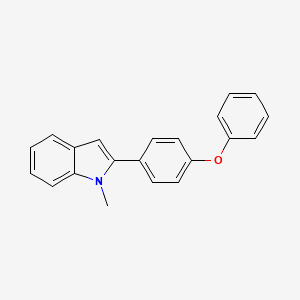
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
